

# 1,3-Dichlorotetrafluoroacetone chemical properties and reactivity

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## Compound of Interest

Compound Name: 1,3-Dichlorotetrafluoroacetone

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An In-Depth Technical Guide to **1,3-Dichlorotetrafluoroacetone**: Properties, Reactivity, and Applications

## Introduction

**1,3-Dichlorotetrafluoroacetone** (DCTFA), with the chemical formula  $C_3Cl_2F_4O$ , is a halogenated ketone that serves as a highly reactive and versatile building block in synthetic chemistry. Its structure, featuring a central carbonyl group flanked by two chlorodifluoromethyl moieties, imparts unique electronic properties that drive its reactivity. The strong electron-withdrawing nature of the halogen atoms renders the carbonyl carbon highly electrophilic, making it susceptible to a wide range of nucleophilic attacks. This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of DCTFA for researchers, scientists, and professionals in drug development and materials science.

## Physicochemical and Spectroscopic Profile

DCTFA is a colorless liquid under standard conditions. Its physical and chemical properties are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	1,3-dichloro-1,1,3,3-tetrafluoropropan-2-one	
Synonyms	DCTFA, Bis(chlorodifluoromethyl) ketone	
CAS Number	127-21-9	
Molecular Formula	$C_3Cl_2F_4O$	
Molecular Weight	198.93 g/mol	
Appearance	Clear colorless liquid	
Boiling Point	44 °C	
Density	1.52 g/cm <sup>3</sup>	
Refractive Index	1.33	

## Spectroscopic Characterization

The spectroscopic data for DCTFA provide critical insights into its molecular structure.

- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration. This band is typically found at a higher wavenumber than in non-halogenated ketones due to the inductive effect of the electronegative halogens. Data is available from sources such as the NIST WebBook and SpectraBase.
- Mass Spectrometry (MS): Electron ionization mass spectrometry reveals a molecular ion peak and characteristic fragmentation patterns resulting from the loss of chlorine, fluorine, and CO groups. The isotopic signature of the two chlorine atoms is a key diagnostic feature.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed analyses are sparse in readily available literature, <sup>13</sup>C NMR would show a resonance for the carbonyl carbon significantly shifted downfield, in addition to the signal for the two equivalent -CF<sub>2</sub>Cl carbons.

<sup>19</sup>F NMR spectroscopy is also a crucial tool for characterizing fluorinated compounds like DCTFA.

## Chemical Reactivity and Mechanisms

The reactivity of DCTFA is dominated by the electrophilic nature of the carbonyl carbon and the presence of two potential leaving groups (chloride ions) on the  $\alpha$ -carbons.

### Reactivity at the Carbonyl Group

The carbonyl carbon in DCTFA is highly electron-deficient due to the potent inductive (-I) effect of the four fluorine and two chlorine atoms. This makes it an exceptionally strong electrophile, readily attacked by a wide array of nucleophiles. This reactivity is analogous to that of other perhalogenated ketones like hexafluoroacetone.

Caption: SN2 displacement of a chloride by a thiolate nucleophile.

### Photochemistry

The photochemistry of DCTFA has been a subject of study. Upon excitation with UV light, it can undergo photodissociation. The primary process involves the cleavage of a carbon-chlorine bond to generate chlorodifluoromethyl radicals ( $\bullet\text{CF}_2\text{Cl}$ ). These highly reactive radical species can then participate in various subsequent reactions. Studies have investigated the behavior of both the excited singlet and triplet states of the molecule, revealing complex decomposition pathways.

### Synthesis and Applications

While specific industrial synthesis routes for DCTFA are proprietary, general methods for producing halogenated ketones often involve the direct halogenation of a ketone precursor or the oxidation of a corresponding halogenated alcohol. For example, the non-fluorinated analog, 1,3-dichloroacetone, can be synthesized by the direct chlorination of acetone or the oxidation of 1,3-dichloro-2-propanol.

The unique reactivity of DCTFA makes it a valuable intermediate in organic synthesis, particularly for the introduction of fluorinated moieties into target molecules.

- **Pharmaceutical and Agrochemical Synthesis:** Halogenated functional groups are prevalent in many active pharmaceutical ingredients and agrochemicals. The bifunctional nature of DCTFA allows for the construction of complex heterocyclic systems. Its non-fluorinated counterpart, 1,3-dichloroacetone, is a key intermediate in the synthesis of drugs like ciprofloxacin.
- **Cross-Linking Agent:** Drawing parallels from 1,3-dichloroacetone's utility, DCTFA can be employed as a robust reagent for cross-linking biomolecules, such as in the formation of bicyclic peptides by bridging cysteine residues.
- **Building Block for Fluorinated Materials:** The chlorodifluoromethyl groups can be further elaborated, making DCTFA a precursor for various fluorinated polymers and specialty materials.

## Safety and Handling

**1,3-Dichlorotetrafluoroacetone** is a hazardous chemical and must be handled with stringent safety precautions.

- **Hazards:** It is toxic if swallowed, inhaled, or absorbed through the skin. It is a strong irritant to the eyes and skin and can cause burns. Long-term exposure may affect the central nervous system.
- **Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate PPE, including:
  - Chemical safety goggles and a face shield.
  - Solvent-resistant gloves (e.g., nitrile or neoprene).
  - A lab coat and closed-toe shoes.
  - In case of insufficient ventilation, use a certified respirator.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases.
- **First Aid:**

- Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
- Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Caption: Workflow for the safe handling of **1,3-Dichlorotetrafluoroacetone**.

## Illustrative Experimental Protocol

The following is a generalized, illustrative protocol for the reaction of DCTFA with a thiol, based on established procedures for similar bifunctional electrophiles.

Objective: Synthesis of a bis(alkylthio)tetrafluoroacetone derivative.

Materials:

- **1,3-Dichlorotetrafluoroacetone** (DCTFA)
- Thiol (e.g., Ethanethiol) (2.2 equivalents)
- A non-nucleophilic base (e.g., Triethylamine) (2.5 equivalents)
- Anhydrous aprotic solvent (e.g., Tetrahydrofuran, THF)
- Standard glassware for inert atmosphere reactions

Procedure:

- Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

- Reagent Preparation: In the flask, dissolve the thiol (2.2 eq) and triethylamine (2.5 eq) in anhydrous THF under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
- Addition of DCTFA: Prepare a solution of DCTFA (1.0 eq) in a small amount of anhydrous THF and load it into the dropping funnel.
- Reaction: Add the DCTFA solution dropwise to the stirred thiol/base mixture over 30 minutes, maintaining the temperature at 0 °C. The causality for the slow, cold addition is to control the exothermic reaction and minimize the formation of side products.
- Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
- Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel.
- Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired bis(ethylthio)tetrafluoroacetone. The self-validating aspect of this protocol lies in the clear consumption of starting material and the appearance of a new, less polar spot on the TLC plate, which can be confirmed by spectroscopic analysis of the purified product.

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